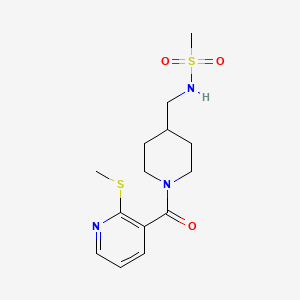
Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate typically involves the esterification of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or pyrazoles.
Aplicaciones Científicas De Investigación
Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-Fluoro-5-formylbenzoate: Similar in structure but with a formyl group instead of the pyrazolyl group.
2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid: The carboxylic acid analog of Methyl 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoate.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the pyrazolyl group, which can confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-fluoro-5-(2-methylpyrazol-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-15-11(5-6-14-15)8-3-4-10(13)9(7-8)12(16)17-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAILIHYVUISFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2468641.png)
![Ethyl 4-(4-chlorophenyl)-6-[(4-chlorophenyl)sulfanyl]-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2468642.png)
![1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2468645.png)
![N-(4-{[(4-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2468647.png)
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2468650.png)
![2-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}-4-bromophenol](/img/structure/B2468651.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2468652.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)


![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)

